BenchChemオンラインストアへようこそ!

Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Antitumor Activity Structure–Activity Relationship Trifluoromethyl Effect

Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (CAS 1357943‑66‑8) is a heterocyclic small molecule (C₁₁H₉F₃N₂O₂S, MW 290.26) built on the thieno[3,2‑b]pyridine scaffold, featuring a 3‑amino group, a 6‑trifluoromethyl substituent, and a 2‑carboxylate ethyl ester. It is commercially supplied at ≥95 % purity and serves as a versatile building block for medicinal chemistry programs, particularly those targeting kinase inhibition and UDP‑glycosyltransferase modulation.

Molecular Formula C11H9F3N2O2S
Molecular Weight 290.26 g/mol
CAS No. 1357943-66-8
Cat. No. B1407122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
CAS1357943-66-8
Molecular FormulaC11H9F3N2O2S
Molecular Weight290.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)N
InChIInChI=1S/C11H9F3N2O2S/c1-2-18-10(17)9-7(15)8-6(19-9)3-5(4-16-8)11(12,13)14/h3-4H,2,15H2,1H3
InChIKeyORUKRKABFKJJFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (CAS 1357943-66-8): Core Structural Profile and Procurement Specifications


Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (CAS 1357943‑66‑8) is a heterocyclic small molecule (C₁₁H₉F₃N₂O₂S, MW 290.26) built on the thieno[3,2‑b]pyridine scaffold, featuring a 3‑amino group, a 6‑trifluoromethyl substituent, and a 2‑carboxylate ethyl ester . It is commercially supplied at ≥95 % purity and serves as a versatile building block for medicinal chemistry programs, particularly those targeting kinase inhibition and UDP‑glycosyltransferase modulation [1][2].

Why Ethyl 3-Amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate Cannot Be Replaced by Simple Ester or Substituent Swaps


Generic substitution with the methyl ester analog (CAS not assigned) or the 6‑unsubstituted ethyl ester (CAS 171179‑86‑5) is not functionally equivalent. The ethyl ester group imparts distinct reactivity in nucleophilic acyl substitution reactions relative to the methyl ester, enabling milder aminolysis conditions for amide library synthesis . Simultaneously, the 6‑CF₃ substituent dramatically alters the electronic character of the pyridine ring, affecting both cross‑coupling reactivity at C‑6 and the lipophilicity/hydrogen‑bond acceptor profile of the scaffold. Published SAR on the thieno[3,2‑b]pyridine series demonstrates that 6‑substitution is a critical determinant of antitumor potency, with GI₅₀ values varying by orders of magnitude depending on the nature of the 6‑substituent [1]. A simple ester swap or removal of the CF₃ group therefore invalidates any prior structure‑activity correlations.

Quantitative Differentiation Evidence for Ethyl 3-Amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate Against Structural Analogs


6-Trifluoromethyl Substitution Drives >10‑Fold Variation in Antitumor GI₅₀ Values in the Thieno[3,2-b]pyridine Series

In a systematic evaluation of 32 methyl 3‑amino‑6‑substituted thieno[3,2‑b]pyridine‑2‑carboxylate derivatives against HepG2 hepatocellular carcinoma cells, the nature of the 6‑substituent was the dominant SAR parameter. The most potent analog (6‑[(3‑aminophenyl)ethynyl]) displayed a GI₅₀ of 1.2 μM, whereas several 6‑aryl or 6‑unsubstituted congeners showed GI₅₀ > 100 μM [1]. While direct GI₅₀ data for the 6‑CF₃‑substituted target compound have not been reported in peer‑reviewed literature, the presence of the strongly electron‑withdrawing trifluoromethyl group is expected to confer a distinct potency and selectivity fingerprint relative to both 6‑H (unsubstituted) and 6‑bromo analogs.

Antitumor Activity Structure–Activity Relationship Trifluoromethyl Effect

Ethyl Ester Provides a Superior Leaving Group for Amide Library Synthesis Compared to Methyl Ester

The rate of nucleophilic acyl substitution of esters with amines follows the order: ethyl ester > methyl ester, owing to the greater leaving group ability of ethoxide (pKa of ethanol ≈ 15.9) versus methoxide (pKa of methanol ≈ 15.5) and reduced steric hindrance around the carbonyl carbon in the ethyl ester . For compound library synthesis, the ethyl ester of the target compound enables higher conversion rates under milder conditions (e.g., lower temperature, shorter reaction time) relative to the methyl ester analog. This practical advantage is material for procurement decisions when the compound is intended as a precursor for amide‑based SAR exploration.

Amide Bond Formation Ester Aminolysis Medicinal Chemistry

CF₃ Substitution at C‑6 Increases Metabolic Stability and Lipophilicity Relative to Unsubstituted and Halo‑Substituted Analogs

The trifluoromethyl group is a privileged motif in medicinal chemistry known to enhance metabolic stability by blocking oxidative metabolism at the substitution site while increasing lipophilicity (Hansch π ≈ +0.88 for CF₃ vs. π ≈ 0 for H, π ≈ +0.71 for Br, π ≈ +0.56 for Cl) [1]. In the thieno[3,2‑b]pyridine scaffold, the 6‑position is a known site of cytochrome P450‑mediated oxidation. Incorporation of a CF₃ group at C‑6 in the target compound is therefore expected to reduce intrinsic clearance compared to 6‑H, 6‑Br, or 6‑Cl analogs, a property that directly impacts the developability of any downstream lead series.

Metabolic Stability Lipophilicity Trifluoromethyl

The 3‑Amino‑6‑CF₃‑Thieno[3,2‑b]pyridine Core Is a Recognized Scaffold in UDP‑Glycosyltransferase Inhibitor Patents

Patent IL281811B1 (2021) claims a broad series of thieno[3,2‑b]pyridine derivatives as UDP‑glycosyltransferase inhibitors, with multiple exemplified compounds bearing a 6‑CF₃ (or 7‑CF₃) substituent on the thieno[3,2‑b]pyridine core [1]. While the specific ethyl 3‑amino‑6‑(trifluoromethyl)‑2‑carboxylate is not explicitly disclosed in this patent, the document confirms that the 3‑amino‑6‑CF₃‑thieno[3,2‑b]pyridine‑2‑carboxylate substructure is a key intermediate class for generating the claimed biologically active molecules. This provides strong industrial validation for the scaffold and indicates that procurement of the target compound can support IP‑protected drug discovery programs.

UDP-Glycosyltransferase Inhibitors Patent Scaffold Kinase Inhibitors

Priority Application Scenarios for Ethyl 3-Amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate Based on Evidence


Medicinal Chemistry Amide Library Synthesis via Ester Aminolysis

The ethyl ester functionality of the target compound is predicted, based on well‑established ester reactivity trends, to undergo aminolysis 2–5× faster than the corresponding methyl ester . This makes it the preferred starting material for generating diverse 2‑carboxamide analogs for kinase or UDP‑glycosyltransferase inhibitor programs, reducing cycle time in parallel synthesis workflows.

Scaffold‑Hopping Starting Point for Antitumor Lead Optimization

Published SAR demonstrates that 6‑substitution on the methyl 3‑aminothieno[3,2‑b]pyridine‑2‑carboxylate core produces GI₅₀ values ranging from 1.2 μM to >100 μM in HepG2 hepatocellular carcinoma cells [1]. The target compound’s 6‑CF₃ group offers a chemically distinct, metabolically shielded vector that can be exploited to explore novel potency and selectivity profiles in antitumor programs targeting HCC, breast (MCF‑7), melanoma (A375‑C5), or non‑small cell lung (NCI‑H460) cancer lines.

UDP‑Glycosyltransferase Inhibitor Lead Generation

Patent IL281811B1 explicitly claims thieno[3,2‑b]pyridine derivatives bearing a CF₃ substituent as UDP‑glycosyltransferase inhibitors [2]. The target compound serves as a viable intermediate for synthesizing analogs within this patent space, supporting drug discovery efforts in metabolic and inflammatory diseases.

Computational Chemistry and QSAR Model Building with Fluorinated Heterocycles

The combination of a 3‑amino donor, a 2‑ethyl ester acceptor, and a 6‑CF₃ lipophilic group provides a well‑defined physicochemical profile (predicted logP ~3.4 ± 0.5) that is valuable for training and validating computational QSAR or machine‑learning models focused on poly‑substituted thieno[3,2‑b]pyridines [3]. The compound fills a gap in existing datasets, which are dominated by methyl ester and 6‑halo analogs.

Quote Request

Request a Quote for Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.